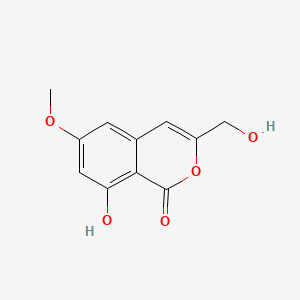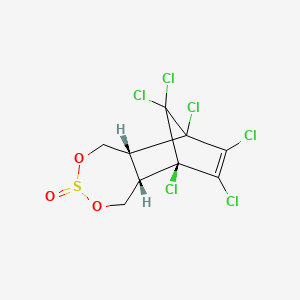
Ro 46-8443
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ro 46-8443 is a synthetic compound known for its role as a selective antagonist of the endothelin ETB receptor. It is the first non-peptide compound to exhibit this selectivity, making it a valuable tool in scientific research. The compound displays up to 2000-fold selectivity for ETB receptors over ETA receptors, both in terms of binding inhibitory potency and functional inhibition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ro 46-8443 involves multiple steps. The process begins with the treatment of 4,6-dichloro-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidine with p-tert-butylbenzenesulfonamide potassium salt in acetonitrile. This reaction yields 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidin-4-yl]-benzenesulfonamide. The intermediate is then reacted with (S)-1,2-di-O-isopropylidene-glycerol and sodium hydride in dimethyl sulfoxide to produce the final compound, ®-4-tert-butyl-N-[6-(2,3-dihydroxy-propoxy)-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidin-4-yl]-benzenesulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than commercial applications. the synthetic route described above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Ro 46-8443 primarily undergoes substitution reactions during its synthesis. The key reactions involve nucleophilic substitution where the chlorine atoms in the pyrimidine ring are replaced by other functional groups.
Common Reagents and Conditions
- p-tert-butylbenzenesulfonamide potassium salt, (S)-1,2-di-O-isopropylidene-glycerol, sodium hydride, acetonitrile, dimethyl sulfoxide.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates. Dimethyl sulfoxide is used as a solvent due to its ability to dissolve a wide range of compounds and its high boiling point.
Major Products
The major product of the synthesis is ®-4-tert-butyl-N-[6-(2,3-dihydroxy-propoxy)-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidin-4-yl]-benzenesulfonamide, which is this compound itself.
Aplicaciones Científicas De Investigación
Ro 46-8443 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the binding and inhibition of endothelin receptors.
Biology: Helps in understanding the role of endothelin ETB receptors in various physiological and pathological processes.
Medicine: Investigated for its potential therapeutic effects in conditions involving endothelin receptors, such as cardiovascular diseases and pulmonary hypertension
Industry: Primarily used in research and development settings rather than in large-scale industrial applications.
Mecanismo De Acción
Ro 46-8443 acts as a selective antagonist of the endothelin ETB receptor. It binds competitively to the receptor, preventing the natural ligand, endothelin-1, from binding and activating the receptor. This inhibition helps in studying the physiological and pathological roles of ETB receptors, particularly in vascular and nonvascular tissues .
Comparación Con Compuestos Similares
Ro 46-8443 is unique due to its high selectivity for the endothelin ETB receptor. Similar compounds include:
Bosentan: A dual endothelin receptor antagonist that targets both ETA and ETB receptors.
Ambrisentan: Selective for ETA receptors, used in the treatment of pulmonary arterial hypertension.
Macitentan: Another dual antagonist with a high affinity for both ETA and ETB receptors
This compound stands out due to its non-peptide structure and its high selectivity for ETB receptors, making it a valuable tool for research focused on these specific receptors.
Propiedades
Fórmula molecular |
C31H35N3O8S |
|---|---|
Peso molecular |
609.7 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[6-[(2R)-2,3-dihydroxypropoxy]-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C31H35N3O8S/c1-31(2,3)21-12-16-24(17-13-21)43(37,38)34-29-27(42-26-9-7-6-8-25(26)40-5)30(41-19-22(36)18-35)33-28(32-29)20-10-14-23(39-4)15-11-20/h6-17,22,35-36H,18-19H2,1-5H3,(H,32,33,34)/t22-/m1/s1 |
Clave InChI |
DRIHNVYRUGBDHI-JOCHJYFZSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OC[C@@H](CO)O)OC4=CC=CC=C4OC |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OCC(CO)O)OC4=CC=CC=C4OC |
Sinónimos |
4-tert-butyl-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide Ro 46-8443 Ro-46-8443 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)
![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)






![(1R,3S,4R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexane-1,3-diol](/img/structure/B1231256.png)
![7-[(1R,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]-6-oxoheptanoic acid](/img/structure/B1231257.png)
